molecular formula C14H20N2O2 B2640633 Benzyl 5-amino-2-methylpiperidine-1-carboxylate CAS No. 1823290-56-7

Benzyl 5-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B2640633
CAS No.: 1823290-56-7
M. Wt: 248.326
InChI Key: MWKAMUJIXBCKIH-UHFFFAOYSA-N
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Description

Benzyl 5-amino-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2. It is known for its structural complexity, featuring a six-membered piperidine ring with a secondary amine group at the 5th position and a methyl group at the 2nd position. The benzyl group is attached to the carbonyl carbon of a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different amines, oxides, and substituted piperidines .

Scientific Research Applications

Benzyl 5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both amino and methyl groups on the piperidine ring and the benzyl ester group.

Properties

IUPAC Name

benzyl 5-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAMUJIXBCKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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